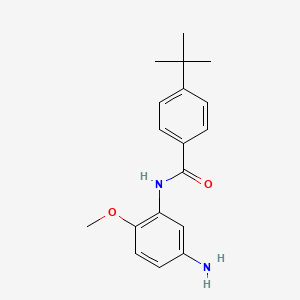

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide

Description

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide is a benzamide derivative characterized by a 4-(tert-butyl)benzoyl group linked to a 5-amino-2-methoxyphenylamine moiety. This compound combines a hydrophobic tert-butyl group with a polar amino-methoxy substitution pattern, which may enhance its solubility and target-binding capabilities. The tert-butyl group is known to improve metabolic stability, while the methoxy and amino groups may facilitate hydrogen bonding and electronic interactions with biological targets .

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)13-7-5-12(6-8-13)17(21)20-15-11-14(19)9-10-16(15)22-4/h5-11H,19H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPNIBXTCMXKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Amino-Methoxyphenyl Intermediate

- The 5-amino-2-methoxyphenyl moiety is typically prepared via nitration, reduction, and protection/deprotection steps starting from appropriately substituted phenol or anisole derivatives.

- Nitration is performed using a nitrate source (e.g., nitric acid, sodium nitrate) in the presence of an acid (e.g., hydrochloric acid, sulfuric acid) to introduce nitro groups selectively on the aromatic ring.

- The nitro group is then reduced to an amino group using reducing agents such as iron in hydrochloric acid, tin(II) chloride, sodium hydrosulfite, or Raney nickel under controlled conditions to avoid over-reduction or side reactions.

Protection and Deprotection Strategies

- Protecting groups (denoted as "P" in patent literature) are employed to safeguard reactive hydroxyl or amino groups during nitration and reduction steps to improve selectivity and yield.

- After nitration, the protecting group is removed using suitable bases to yield the free amino compound ready for amide coupling.

Formation of the Benzamide Linkage

- The key amide bond formation involves coupling the 5-amino-2-methoxyphenyl intermediate with 4-(tert-butyl)benzoyl chloride or an equivalent activated carboxylic acid derivative.

- This step is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the generated acid and drive the reaction to completion.

- The reaction conditions are optimized to minimize side reactions and maximize yield of the desired benzamide.

Purification and Isolation

- The final product is isolated by crystallization or chromatographic techniques.

- Acid addition salts may be formed to improve stability and purity, as indicated in related processes for similar compounds.

Detailed Process Flow (Based on Patent WO2016075703A2)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration of protected phenol derivative (Formula II) | Nitrate source (e.g., HNO3, NaNO3), acid (e.g., HCl, H2SO4), controlled temperature | Formation of nitro-substituted intermediate (Formula III) |

| 2 | Deprotection of intermediate | Suitable base (e.g., NaOH) | Free nitro compound (Formula IV) |

| 3 | Reduction of nitro group to amino | Reducing agent (e.g., Fe/HCl, SnCl2, Raney Ni), solvent (e.g., ethanol, water) | Amino-substituted compound (Formula I) |

| 4 | Amide coupling with 4-(tert-butyl)benzoyl chloride | Base (e.g., triethylamine), solvent (e.g., DCM) | This compound |

| 5 | Isolation and purification | Crystallization or chromatography | Pure target compound |

This process emphasizes controlling reaction conditions to avoid temperature spikes during nitration and minimize impurities, ensuring high yield and quality.

Research Findings and Optimization Notes

- The choice of nitrate source and acid mixture is critical to control the nitration step's exothermic nature and selectivity.

- Use of protective groups enhances regioselectivity and prevents side reactions on sensitive functional groups.

- Reduction step optimization involves selecting reducing agents that provide high conversion with minimal over-reduction or degradation.

- Amide bond formation benefits from using activated acid derivatives and bases that facilitate coupling without racemization or side reactions.

- Isolation as acid addition salts can improve compound stability and purity, which is important for downstream applications.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Nitration | Nitric acid, sodium nitrate, hydrochloric acid | Introduce nitro group | Control temperature to avoid impurities |

| Protection | Suitable protecting group (e.g., hydroxyl protection) | Protect reactive sites | Enhances selectivity |

| Deprotection | Base (e.g., NaOH) | Remove protecting group | Mild conditions preferred |

| Reduction | Iron/HCl, SnCl2, Raney Ni | Convert nitro to amino | Selective reduction |

| Amide Coupling | 4-(tert-butyl)benzoyl chloride, triethylamine, DCM | Form amide bond | Inert atmosphere recommended |

| Purification | Crystallization, chromatography | Isolate pure product | Acid addition salts improve stability |

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

Chemical Properties and Structure

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide features a unique molecular structure that includes an amino group, a methoxy group, and a tert-butyl group attached to a benzamide core. Its molecular formula is CHNO and it has a molecular weight of approximately 298.39 g/mol. The presence of these functional groups enhances its reactivity and interaction capabilities with biological systems.

Medicinal Chemistry

This compound has shown promise in the development of therapeutic agents targeting various diseases:

- Tyrosine Kinase Inhibition : This compound has been identified as a potential inhibitor of tyrosine kinases, which are crucial in the treatment of neoplastic diseases such as leukemia and solid tumors. Its ability to inhibit protein kinase activity may help in managing disorders characterized by uncontrolled cell proliferation .

- Neovascularization Disorders : The compound demonstrates efficacy against diseases associated with deregulated angiogenesis, including diabetic retinopathy and age-related macular degeneration. By inhibiting the growth of blood vessels, it may offer therapeutic benefits for these conditions .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis processes:

- Synthesis Pathways : Researchers have explored various synthetic routes to produce this compound, highlighting its versatility in constructing complex organic molecules. This includes multi-step synthesis techniques that enable precise control over the final product's structure.

This compound is being investigated for its biological activities:

- Enzyme Inhibition : Studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction is critical for understanding its mechanism of action and optimizing its use in biochemical assays.

Case Study 1: Tyrosine Kinase Inhibition

A study investigated the inhibitory effects of this compound on various tyrosine kinases involved in cancer progression. The results indicated that the compound effectively reduced kinase activity in vitro, leading to decreased proliferation of cancer cell lines expressing specific receptors associated with aggressive tumor growth .

Case Study 2: Angiogenesis Inhibition

Another research project focused on the compound's role in inhibiting angiogenesis. The findings demonstrated that this compound significantly reduced vascular endothelial growth factor (VEGF) levels in experimental models, suggesting its potential application in treating ocular neovascularization disorders .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups such as the amino and methoxy groups allows for specific interactions with these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Biological Activity

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula: C18H22N2O2

- IUPAC Name: this compound

The synthesis typically involves several key steps:

- Nitration of 2-methoxyaniline to introduce a nitro group at the 5-position.

- Reduction of the nitro group to an amino group using palladium on carbon (Pd/C).

- Acylation with 4-(tert-butyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of amino and methoxy groups enhances its binding affinity and specificity towards these targets, influencing several biochemical pathways .

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to receptors, modulating their activity and affecting signal transduction processes.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study evaluating a series of aminothiazole compounds, structural analogs of this compound demonstrated promising antibacterial activity with sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. The modifications to the core structure were crucial in retaining activity, highlighting the importance of functional groups in drug design .

Q & A

Q. What are the optimized synthetic routes for N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide, and how can purity be assessed?

- Methodological Answer : The compound can be synthesized via iridium-catalyzed C-H activation using 4-(tert-butyl)benzamide and norbornene, achieving yields up to 93% . Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., acetonitrile) and a nitrogen atmosphere to minimize side reactions.

- Characterization : Employ NMR (¹H/¹³C) and HPLC for purity assessment (e.g., retention time: 8.2 min, 99% purity) .

- Alternative Routes : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 min) and improves yield via controlled temperature gradients .

Q. Which spectroscopic techniques are critical for structural validation of this benzamide derivative?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., tert-butyl group at δ 1.3 ppm in ¹H NMR) and amine proton signals (δ 5.8–6.2 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Fluorescence Spectroscopy : Measure emission spectra (e.g., λex = 280 nm, λem = 420 nm) to assess electronic properties .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s pharmacokinetic and physicochemical properties?

- Methodological Answer :

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units (measured via reverse-phase HPLC), enhancing membrane permeability .

- Metabolic Stability : Use liver microsomal assays (e.g., rat/human CYP450 isoforms) to evaluate oxidative degradation. Comparative studies show tert-butyl derivatives exhibit 2–3× longer half-lives than methyl analogs .

- X-ray Crystallography : Resolve steric effects of the tert-butyl group on molecular packing (e.g., torsion angles < 10°) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Validate potency discrepancies using HDAC inhibition assays (e.g., IC50 = 15–60 μmol/kg for brain region-selective activity) .

- Batch Analysis : Compare purity (>98% via HPLC) and stereochemical integrity (e.g., chiral HPLC) across studies to rule out batch variability .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to reconcile SAR data, focusing on hydrogen bonding with target enzymes (e.g., HDAC1) .

Q. How can reaction mechanisms for tert-butyl benzamide derivatives be elucidated under catalytic conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., KIE > 2 suggests C-H cleavage is rate-limiting) .

- Catalytic Screening : Test iridium vs. palladium catalysts (e.g., Ir(COD)Cl2 achieves 93% yield vs. Pd(OAc)2 at 72%) .

- DFT Calculations : Map energy profiles for intermediates (e.g., tert-butyl stabilizes transition states by ~5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.